Superior p38 MAP Kinase Inhibitory Potency of Benzotriazole Scaffold Relative to Benzimidazolone-Based Comparators
In a head-to-head comparative evaluation of p38 MAP kinase inhibitors, benzotriazole-based compounds (represented by triazole 20 and 25) demonstrated significantly greater experimental potency than benzimidazolone-based inhibitors after which they were modeled [1]. The study established that the triazole group functions as an unexpected dual H-bond acceptor in the active site, inducing conformational movement of the p38α crossover connection—a binding feature not observed with benzimidazolone comparators [1].
| Evidence Dimension | p38 MAP kinase inhibitory potency |
|---|---|
| Target Compound Data | Significantly more potent (qualitative rank-order from study; exact IC50 values for triazoles 20 and 25 not reported for the core fragment alone) |
| Comparator Or Baseline | Benzimidazolone-based inhibitors (e.g., 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one derivative) |
| Quantified Difference | Triazole-based inhibitors showed significantly greater potency than benzimidazolone comparators |
| Conditions | Enzymatic p38 MAP kinase inhibition assay; binding mode validated by X-ray crystallography of compound 25 bound to p38α active site |
Why This Matters
This scaffold-level differentiation establishes that benzotriazole-containing cores achieve potency advantages over benzimidazolone bioisosteres, supporting selection of 1-(2-methylpyridin-4-yl)benzotriazole as a privileged starting fragment for kinase inhibitor design.
- [1] McClure, K. F. et al. (2005). Theoretical and experimental design of atypical kinase inhibitors: application to p38 MAP kinase. Journal of Medicinal Chemistry, 48(18), 5728-5737. DOI: 10.1021/jm050346q View Source
